Cas no 1270007-05-0 ((2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid)
![(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid structure](https://www.kuujia.com/scimg/cas/1270007-05-0x500.png)
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid
- starbld0044327
- 3-Pyridinepropanoic acid, α-amino-5-(trifluoromethyl)-, (αS)-
- (2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid
-
- Inchi: 1S/C9H9F3N2O2/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16/h1,3-4,7H,2,13H2,(H,15,16)/t7-/m0/s1
- InChI Key: PEENUNXWDSRJMM-ZETCQYMHSA-N
- SMILES: FC(C1=CN=CC(=C1)C[C@@H](C(=O)O)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 258
- XLogP3: -1.6
- Topological Polar Surface Area: 76.2
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-100MG |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 100MG |
¥ 2,112.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-5G |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 5g |
¥ 25,344.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-1g |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 1g |
¥8448.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-250.0mg |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 250.0mg |
¥3379.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545146-1g |
(S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid |
1270007-05-0 | 98% | 1g |
¥21120.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-100.0mg |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 100.0mg |
¥2112.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-500MG |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 500MG |
¥ 5,636.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-100mg |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 100mg |
¥2112.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-250mg |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 250mg |
¥3379.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0031-500.0mg |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid |
1270007-05-0 | 95% | 500.0mg |
¥5637.0000 | 2024-07-28 |
(2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid Related Literature
-
1. Book reviews
-
2. Caper tea
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on (2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid
Exploring the Potential of (2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic Acid: CAS No. 1270007-05-0
The compound (2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid, identified by the CAS registry number CAS No. 1270007-05-0, has emerged as a significant molecule in contemporary chemical and pharmaceutical research. This compound is a chiral amino acid derivative with a unique structure that combines an amino group, a pyridine ring substituted with a trifluoromethyl group, and a carboxylic acid moiety. Its stereochemistry, particularly the (2S) configuration, plays a crucial role in its biological activity and pharmacological properties.
Recent studies have highlighted the potential of this compound in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammation. The presence of the trifluoromethyl group on the pyridine ring confers unique electronic properties, enhancing its ability to interact with biological targets such as enzymes and receptors. This makes it an attractive candidate for drug development, particularly in the design of selective inhibitors and modulators.
The synthesis of (2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid involves a multi-step process that combines organic synthesis techniques with stereochemical control. Researchers have optimized the synthesis pathway to achieve high yields and enantiomeric purity, which are critical for its application in preclinical studies. The use of asymmetric catalysis and chiral auxiliaries has been pivotal in ensuring the correct stereochemistry of the molecule.
In terms of pharmacokinetics, this compound exhibits favorable properties, including good solubility and bioavailability. These characteristics are essential for its potential use as an orally administered drug. Preclinical studies have demonstrated that it crosses the blood-brain barrier efficiently, making it a promising candidate for treating central nervous system disorders.
The biological activity of CAS No. 1270007-05-0 has been extensively studied in vitro and in vivo models. It has shown potent inhibitory activity against key enzymes involved in disease pathways, such as kinases and proteases. Additionally, it has demonstrated anti-inflammatory effects by modulating cytokine production and reducing oxidative stress.
One of the most exciting developments involving this compound is its potential application in cancer therapy. Studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, indicating a high therapeutic index. This selective cytotoxicity is attributed to its ability to target specific signaling pathways that are deregulated in cancer cells.
Furthermore, computational modeling has played a significant role in understanding the molecular interactions of this compound with its targets.Docking studies have provided insights into its binding mode and have guided further optimization to improve potency and selectivity.
In conclusion, (2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid represents a promising lead compound with diverse applications in drug discovery. Its unique structure, favorable pharmacokinetic properties, and potent biological activity make it a valuable tool for addressing unmet medical needs across various therapeutic areas.
1270007-05-0 ((2S)-2-amino-3-[5-(trifluoromethyl)-3-pyridyl]propanoic acid) Related Products
- 2172141-16-9(2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-2-methylbutanoic acid)
- 2059937-41-4(2-{(benzyloxy)carbonylamino}-3-hydroxy-3-{6-methyl(propan-2-yl)aminopyridin-3-yl}propanoic acid)
- 1094755-11-9(1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole)
- 2138355-49-2(ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate)
- 1556096-18-4(2,3-Diaminophenylhydrazine)
- 1105248-65-4(2,4-difluoro-N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)benzamide)
- 2870645-58-0(1H-Benz[de]isoquinoline-1,3(2H)-dione, 4-[(2-azidoethyl)amino]-2-(2,6-dioxo-3-piperidinyl)- )
- 2413898-91-4(tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate)
- 1806963-41-6(4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxaldehyde)
- 924841-92-9(N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide))
